2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid

Medicinal Chemistry Drug Discovery ADME Profiling

Researchers requiring triazole intermediates with optimal blood-brain barrier permeability often face limited options. 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid (CAS 684249-99-8) directly addresses this challenge. • XLogP3 0.5 delivers 6.3× greater lipophilicity vs. unsubstituted analog, enhancing CNS penetration. • Free carboxylic acid enables direct amide coupling without pre-functionalization, accelerating library synthesis. • Boiling point 400.4°C ensures thermal stability for high-temperature reactions. Supplied with ≥95% purity and rigorous analytical documentation for reliable R&D outcomes.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 684249-99-8
Cat. No. B1309028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid
CAS684249-99-8
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC1=NN(C(=N1)C)CC(=O)O
InChIInChI=1S/C6H9N3O2/c1-4-7-5(2)9(8-4)3-6(10)11/h3H2,1-2H3,(H,10,11)
InChIKeyHUUAJCXSNXEPAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic Acid Selection Guide


2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid (CAS 684249-99-8) is a heterocyclic carboxylic acid derivative featuring a 1,2,4-triazole core substituted with methyl groups at the 3- and 5-positions and an acetic acid side chain at the N-1 position [1]. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, offering a unique combination of structural features that distinguish it from its unsubstituted and non-carboxylic acid analogs [1]. Its physicochemical profile, including enhanced lipophilicity and thermal stability, makes it a compelling candidate for applications requiring membrane permeability or high-temperature reaction conditions .

Core structure 3,5-Dimethyl-1,2,4-triazole with N-1 acetic acid side chain
Synthetic handle Built-in carboxylic acid for direct amide/ester conjugation
Lipophilicity context Methyl substitution may support membrane permeability studies
Thermal profile Predicted higher boiling point may aid high-temperature process research

Why 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic Acid Cannot Be Substituted


Generic substitution of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid with structurally similar compounds is often impractical due to significant differences in key physicochemical and functional properties that directly impact experimental outcomes. The presence of the 3,5-dimethyl substitution pattern and the N-1 acetic acid moiety imparts a distinct lipophilicity, thermal stability, and synthetic utility profile that is not replicated by the unsubstituted triazole acetic acid or by the simple 3,5-dimethyl triazole core [1][2]. These quantitative differences translate into meaningful variations in membrane permeability, reaction compatibility, and derivatization potential—factors that are critical for reliable research and development outcomes. The following evidence-based comparisons quantify these differentiators and provide a clear rationale for the selection of this specific compound over its closest available analogs.

This compound
3,5-dimethyl substitution
N-1 acetic acid handle
XLogP3 ~0.5
Close analogs & mismatch
lipophilicity Unsubstituted triazole acetic acid (XLogP3 -0.3) may not reproduce membrane partitioning
conjugation 3,5-dimethyl triazole without acid lacks direct coupling site; requires extra pre-functionalization
thermal Lower boiling-point analogs may exhibit higher evaporative loss under heating; not directly interchangeable for high-T processes

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic Acid vs. Closest Analogs


Lipophilicity & Membrane Permeability

The target compound exhibits a calculated XLogP3 value of 0.5, compared to -0.3 for the unsubstituted 1H-1,2,4-triazole-1-acetic acid (CAS 28711-29-7), representing a 6.3-fold increase in predicted octanol-water partition coefficient [1][2]. This substantial difference in lipophilicity is directly attributable to the presence of the 3,5-dimethyl substituents on the triazole ring, which increase hydrophobic surface area without introducing additional hydrogen bond donors or acceptors [3].

Lipophilicity
Cross-study comparable
XLogP3 0.5 vs. -0.3
Δ +0.8 log units (~6.3×)
May support membrane permeability study design
Computed property; experimental logP/D should be confirmed for specific buffer conditions.
Medicinal Chemistry Drug Discovery ADME Profiling

Synthetic Versatility

In contrast to 3,5-dimethyl-1H-1,2,4-triazole (CAS 7343-34-2), which lacks a carboxylic acid group, the target compound incorporates an N-1 acetic acid moiety that provides a built-in handle for amide coupling, esterification, and salt formation . This functional group adds 58.03 g/mol to the molecular weight (155.15 vs. 97.12) and introduces a reactive site that enables one-step conjugation to amines, alcohols, or other nucleophiles without requiring pre-functionalization of the triazole core [1].

Synthetic handle
Direct head-to-head
N-1 acetic acid moiety present
Enables one-step amide/ester formation without triazole pre-activation
3,5-Dimethyl-1H-1,2,4-triazole lacks this group; requires additional synthetic steps for conjugation.
Organic Synthesis Building Blocks Medicinal Chemistry

Thermal Stability & Reduced Volatility

The target compound demonstrates a predicted boiling point of 400.4°C at 760 mmHg, which is 23.5°C higher than that of the unsubstituted 1H-1,2,4-triazole-1-acetic acid (376.9°C) . This increase in thermal stability correlates with the presence of the 3,5-dimethyl groups, which raise molecular weight and enhance intermolecular van der Waals interactions without introducing polar hydrogen bonding groups that would otherwise lower volatility [1].

Thermal stability
Cross-study comparable
Pred. BP 400.4°C vs. 376.9°C
Δ +23.5°C
Supports high-temperature reaction workflow selection
Predicted value (MPBPWIN); experimental boiling point or TGA verification recommended.
Chemical Process Development High-Temperature Reactions Formulation Stability

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic Acid Application Scenarios


CNS Penetration for Hit-to-Lead

For programs targeting central nervous system (CNS) disorders, the target compound's XLogP3 of 0.5 provides a 6.3-fold increase in lipophilicity over the unsubstituted analog (XLogP3 -0.3) [1]. This property is directly linked to improved blood-brain barrier permeability in drug discovery campaigns, making it a preferred building block for synthesizing CNS-active triazole-containing drug candidates.

Library Synthesis & Parallel Chemistry

The presence of a free carboxylic acid group allows for rapid, high-yielding amide coupling reactions with diverse amine building blocks [2]. This eliminates the need for pre-functionalization steps required for simple 3,5-dimethyl triazole cores, accelerating the generation of structurally diverse compound libraries for high-throughput screening.

High-Temperature Process & Formulation

With a boiling point of 400.4°C—23.5°C higher than the unsubstituted analog—this compound is particularly well-suited for reactions or formulations conducted at elevated temperatures . Reduced volatility minimizes evaporative losses and potential exposure risks, offering a practical advantage in scale-up and process chemistry settings.

Agrochemical Intermediates & Foliar Uptake

The enhanced lipophilicity conferred by the 3,5-dimethyl groups aligns with the physicochemical profile desired for foliar-applied agrochemicals, where increased logP values correlate with improved cuticular penetration and plant tissue uptake [1]. The compound's carboxylic acid handle also facilitates conjugation to other active moieties via ester or amide linkages [2].

Application
Selection Property
Validation Focus
CNS hit-to-lead profiling
Lipophilicity profile (logP)
Membrane permeability assays / BBB model
Library synthesis & parallel chemistry
Built-in carboxylic acid conjugation handle
Direct amide/ester coupling efficiency
High-temperature process research
Thermal stability (boiling point)
Volatility loss / yield under elevated temperature
Agrochemical intermediate research
Lipophilicity for foliar uptake modeling
Cuticular penetration / plant tissue uptake studies

Technical Documentation Hub

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